molecular formula C15H13ClO B067986 4-(Phenethyl)benzoyl chloride CAS No. 173781-70-9

4-(Phenethyl)benzoyl chloride

Cat. No. B067986
Key on ui cas rn: 173781-70-9
M. Wt: 244.71 g/mol
InChI Key: RYMYBKISLVMPIX-UHFFFAOYSA-N
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Patent
US06348429B1

Procedure details

This peroxide was synthesized from the corresponding acid chloride and sodium peroxide. First, 4-bibenzylcarboxylic acid chloride was prepared from 4-bibenzylcarboxylic acid and thionyl chloride (see the synthesis of 2-bibenzylcarboxylic acid chloride above). The acid chloride was purified by vacuum distillation (bp=104-106° C./120-130, μHg), and solidified upon cooling. The synthesis of the peroxide was performed with NaOH/H2O2 and the acid chloride in tetrahydrofuran. Here, 12.0 ml 30% H2O2 was added to 4.8 g NaOH in 30.0 ml H2O and the solution cooled to 5° C. A solution of 2.0 g 4-(phenethyl)benzoyl chloride in 2.0 ml tetrahydrofuran was then added and the reaction mixture stirred for one hour. The crude peroxide was filtered off and recrystallized from chloroform/methanol, mp=145° C. (decomp.). The yield was 41%. The peroxide proved to be quite insoluble in common solvents, except for chloroform and large amounts of benzene. NMR δ(ppm): 2.9-3.0 (m, 8, —CH2—CH2—), 7.1-7.3, 7.9-8.0 (m, m, 18, aromatic H).
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
NaOH H2O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
12 mL
Type
reactant
Reaction Step Eight
Name
Quantity
4.8 g
Type
reactant
Reaction Step Eight
Name
Quantity
30 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[O-][O-].[Na+].[Na+].[C:5]1([CH2:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:10]=[CH:9][C:8]([C:11]([OH:13])=[O:12])=[CH:7][CH:6]=1.S(Cl)(Cl)=O.C1(CCC2C=CC=CC=2)C(C(Cl)=[O:33])=CC=CC=1.[OH-].[Na+].OO.OO.[OH-].[Na+].[CH2:51]([C:59]1[CH:67]=[CH:66][C:62]([C:63]([Cl:65])=[O:64])=[CH:61][CH:60]=1)[CH2:52][C:53]1[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=1>O1CCCC1.O>[CH2:14]([C:5]1[CH:6]=[CH:7][C:8]([C:11]([O:13][O:64][C:63](=[O:33])[C:62]2[CH:66]=[CH:67][C:59]([CH2:51][CH2:52][C:53]3[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=3)=[CH:60][CH:61]=2)=[O:12])=[CH:9][CH:10]=1)[CH2:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1.[C:59]1([CH2:51][CH2:52][C:53]2[CH:54]=[CH:55][CH:56]=[CH:57][CH:58]=2)[CH:60]=[CH:61][C:62]([C:63]([Cl:65])=[O:64])=[CH:66][CH:67]=1 |f:0.1.2,6.7.8,10.11|

Inputs

Step One
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][O-].[Na+].[Na+]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)O)CCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)Cl)CCC1=CC=CC=C1
Step Six
Name
NaOH H2O2
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+].OO
Step Seven
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
12 mL
Type
reactant
Smiles
OO
Name
Quantity
4.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The acid chloride was purified by vacuum distillation (bp=104-106° C./120-130, μHg)
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
The synthesis of the peroxide
FILTRATION
Type
FILTRATION
Details
The crude peroxide was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from chloroform/methanol, mp=145° C. (decomp.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C1=CC=C(C(=O)OOC(C2=CC=C(C=C2)CCC2=CC=CC=C2)=O)C=C1
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=O)Cl)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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